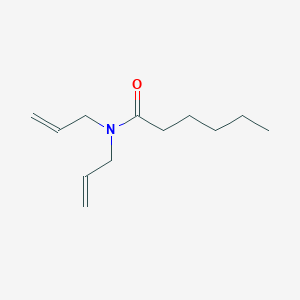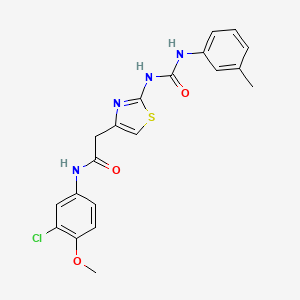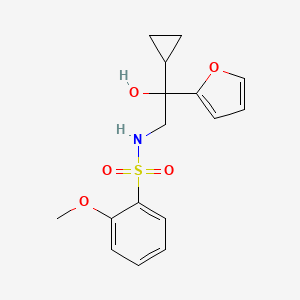
N,N-bis(prop-2-enyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(prop-2-enyl)hexanamide, also known as AEA (arachidonoylethanolamide), is an endocannabinoid compound that plays a crucial role in the regulation of various physiological and pathological processes in the human body. It is a lipid molecule that is synthesized from arachidonic acid and ethanolamine by the action of the enzyme N-acyltransferase. AEA is structurally similar to the active ingredient in cannabis, delta-9-tetrahydrocannabinol (THC), and interacts with the same receptors in the body.
Mechanism of Action
N,N-bis(prop-2-enyl)hexanamide interacts with the cannabinoid receptors CB1 and CB2 in the body, which are part of the endocannabinoid system. The endocannabinoid system is involved in the regulation of various physiological processes, including pain, inflammation, and immune function. This compound also interacts with other receptors, such as the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the regulation of pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound also has analgesic properties and has been shown to reduce pain in animal models of chronic pain. Additionally, this compound has been shown to have neuroprotective properties and may have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N,N-bis(prop-2-enyl)hexanamide has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in large quantities. It also has a well-established mechanism of action and has been extensively studied in animal models. However, there are also limitations to its use in lab experiments. This compound is a lipid molecule that is difficult to work with and can be prone to degradation. Additionally, its interactions with other receptors in the body can make it difficult to isolate its effects on a specific pathway or process.
Future Directions
There are several potential future directions for research on N,N-bis(prop-2-enyl)hexanamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential role in the regulation of appetite and metabolism, which could have implications for the treatment of obesity and related metabolic disorders. Additionally, further research is needed to better understand the interactions between this compound and other receptors in the body, which could lead to the development of more targeted therapeutic interventions.
Synthesis Methods
N,N-bis(prop-2-enyl)hexanamide is synthesized in the body by the action of the enzyme N-acyltransferase. However, it can also be synthesized in the laboratory using various chemical methods. One such method involves the reaction of arachidonic acid and ethanolamine in the presence of a catalyst, such as N,N-dimethylformamide (DMF) or triethylamine. The resulting product is then purified using column chromatography.
Scientific Research Applications
N,N-bis(prop-2-enyl)hexanamide has been the subject of extensive scientific research due to its potential therapeutic applications in various diseases and conditions. It has been shown to have anti-inflammatory, analgesic, neuroprotective, and anti-tumor properties. This compound has also been implicated in the regulation of appetite, mood, and sleep.
properties
IUPAC Name |
N,N-bis(prop-2-enyl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-4-7-8-9-12(14)13(10-5-2)11-6-3/h5-6H,2-4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMASVQJEKUZMQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]but-2-ynamide](/img/structure/B2475427.png)
![3-(4-Methylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2475430.png)

![Ethyl 5-(2,5-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2475432.png)



![1-(2,5-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2475437.png)



![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2475443.png)
![2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2475444.png)
![N'-{[2-(3,4-dimethoxyphenyl)acetyl]oxy}pyridine-4-carboximidamide](/img/structure/B2475447.png)